molecular formula C13H23NO3S B6791705 N-(1-cyclopropylethyl)-2-(1,1-dioxothian-3-yl)-N-methylacetamide

N-(1-cyclopropylethyl)-2-(1,1-dioxothian-3-yl)-N-methylacetamide

Cat. No.: B6791705
M. Wt: 273.39 g/mol
InChI Key: OOTALTXSNWILEE-UHFFFAOYSA-N
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Description

N-(1-cyclopropylethyl)-2-(1,1-dioxothian-3-yl)-N-methylacetamide is an organic compound that belongs to the class of acetamides Compounds in this class are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science

Properties

IUPAC Name

N-(1-cyclopropylethyl)-2-(1,1-dioxothian-3-yl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3S/c1-10(12-5-6-12)14(2)13(15)8-11-4-3-7-18(16,17)9-11/h10-12H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOTALTXSNWILEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)N(C)C(=O)CC2CCCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropylethyl)-2-(1,1-dioxothian-3-yl)-N-methylacetamide typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:

    Formation of the cyclopropylethyl group: This can be achieved through cyclopropanation reactions involving alkenes and diazo compounds.

    Introduction of the dioxothian ring: This step may involve the oxidation of a thiane derivative using oxidizing agents such as hydrogen peroxide or peracids.

    Acetamide formation: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropylethyl)-2-(1,1-dioxothian-3-yl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The dioxothian ring can be further oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Reduced acetamide derivatives.

    Substitution: Substituted acetamide derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible applications in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-cyclopropylethyl)-2-(1,1-dioxothian-3-yl)-N-methylacetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropylethyl group and dioxothian ring could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyclopropylethyl)-2-(1,1-dioxothian-3-yl)-N-ethylacetamide: Similar structure with an ethyl group instead of a methyl group.

    N-(1-cyclopropylethyl)-2-(1,1-dioxothian-3-yl)-N-propylacetamide: Similar structure with a propyl group instead of a methyl group.

    N-(1-cyclopropylethyl)-2-(1,1-dioxothian-3-yl)-N-isopropylacetamide: Similar structure with an isopropyl group instead of a methyl group.

Uniqueness

The uniqueness of N-(1-cyclopropylethyl)-2-(1,1-dioxothian-3-yl)-N-methylacetamide lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the cyclopropylethyl group and the dioxothian ring can influence the compound’s reactivity, stability, and interactions with other molecules.

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